5-acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide

Drug metabolism CYP inhibition Drug-drug interaction

5-Acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide (CAS 1093070-14-4; synonym HY-17542, KOM70144, compound 6) is a chiral (R)-configured benzamide that acts as a non‑covalent inhibitor of the papain‑like protease (PLpro) of SARS‑CoV and SARS‑CoV‑2. The compound is the N‑acetylated derivative of the well‑characterized PLpro inhibitor GRL‑0617 (5‑amino‑2‑methyl‑N‑[(1R)‑1‑(1‑naphthalenyl)ethyl]benzamide) and retains the naphthalen‑1‑ylethyl pharmacophore required for occupancy of the S3/S4 pockets of PLpro.

Molecular Formula C22H22N2O2
Molecular Weight 346.4 g/mol
Cat. No. B10790103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide
Molecular FormulaC22H22N2O2
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C)C(=O)NC(C)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C22H22N2O2/c1-14-11-12-18(24-16(3)25)13-21(14)22(26)23-15(2)19-10-6-8-17-7-4-5-9-20(17)19/h4-13,15H,1-3H3,(H,23,26)(H,24,25)
InChIKeyKGPYBLOBHQLIET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide (CAS 1093070-14-4) – PLpro Inhibitor Procurement Guide


5-Acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide (CAS 1093070-14-4; synonym HY-17542, KOM70144, compound 6) is a chiral (R)-configured benzamide that acts as a non‑covalent inhibitor of the papain‑like protease (PLpro) of SARS‑CoV and SARS‑CoV‑2 [1]. The compound is the N‑acetylated derivative of the well‑characterized PLpro inhibitor GRL‑0617 (5‑amino‑2‑methyl‑N‑[(1R)‑1‑(1‑naphthalenyl)ethyl]benzamide) and retains the naphthalen‑1‑ylethyl pharmacophore required for occupancy of the S3/S4 pockets of PLpro [2]. In enzymatic assays it inhibits SARS‑CoV PLpro with an IC₅₀ of 2.6 µM and SARS‑CoV‑2 PLpro with an IC₅₀ of 5.0 µM, demonstrating pan‑coronaviral target engagement [3]. The acetyl modification imparts distinct metabolic handling compared with the parent amine, a critical consideration for in vivo experimental design.

Why 5-Acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide Cannot Be Replaced by Unmodified GRL‑0617 or Other PLpro Inhibitors


The acetyl moiety on 5‑acetamido‑2‑methyl‑N‑(2‑naphthalen‑1‑ylethyl)benzamide is not a passive structural appendage; it fundamentally alters the compound’s metabolic routing and cytochrome P450 (CYP) interaction profile relative to the parent amine GRL‑0617 [1]. GRL‑0617 is a potent inhibitor of CYP2C9 and CYP3A4, raising substantial drug‑drug interaction risk in co‑administration studies, whereas the acetylated analog bypasses CYP‑mediated oxidation and is instead cleaved to GRL‑0617 via non‑CYP, NADPH‑independent enzymes in human liver microsomes [2]. These metabolic differences translate into distinct experimental utility: the acetylated compound can serve as a metabolic pro‑drug of GRL‑0617 or as a tool to dissect CYP‑dependent vs. CYP‑independent clearance pathways, roles that GRL‑0617 itself cannot fulfill. Simple interchange with GRL‑0617 or other PLpro inhibitors (e.g., 2a, 2i) would confound pharmacokinetic interpretation and alter toxicity/clearance profiles, making the acetylated compound a non‑substitutable reagent for studies where metabolic fate is a critical variable [3].

Quantitative Evidence Differentiating 5‑Acetamido‑2‑methyl‑N‑(2‑naphthalen‑1‑ylethyl)benzamide from Closest Analogs


CYP Inhibition Liability: GRL‑0617 vs. HY‑17542

GRL‑0617 directly inhibits the major drug‑metabolizing cytochrome P450 isoforms CYP2C9 and CYP3A4, creating a significant drug‑drug interaction hazard. In contrast, HY‑17542 (5‑acetamido‑2‑methyl‑N‑(2‑naphthalen‑1‑ylethyl)benzamide) is metabolized to GRL‑0617 through non‑CYP, NADPH‑independent reactions in human liver microsomes, thereby circumventing CYP inhibition and the associated interaction risk [1]. The half‑life of GRL‑0617 in Silensome control (17.4 min) was extended to 85.1 min in the presence of CYP3A4‑specific Silensomes, confirming CYP3A4 as the major clearance route, while CYP2D6 contributed 21.8 % [2]. For HY‑17542, CYP phenotyping revealed no significant CYP‑dependent metabolism, consistent with its non‑CYP hydrolytic activation [1].

Drug metabolism CYP inhibition Drug-drug interaction Human liver microsomes

Metabolic Stability and Pro‑Drug Fate in Human Liver Microsomes

In human liver microsomes, GRL‑0617 exhibited phase I and phase I+II half‑lives of 26.4 min and 29.5 min, respectively, with intrinsic clearance (CLint, mic) of 26.3 and 23.5 µL/min/mg protein [1]. HY‑17542 was clearly demonstrated to undergo conversion to GRL‑0617 via non‑CYP, NADPH‑independent enzymes, effectively functioning as a pro‑drug of the more potent inhibitor [2]. Unlike GRL‑0617, HY‑17542’s metabolic activation does not require NADPH, indicating a hydrolytic rather than oxidative clearance mechanism. This distinction allows researchers to decouple observed pharmacology from CYP‑mediated metabolism and to use HY‑17542 as a controlled precursor for GRL‑0617 delivery in systems with varying CYP expression [2].

Metabolic stability Pro-drug Human liver microsomes NADPH-independent metabolism

PLpro Enzymatic Potency: Acetamide Derivative vs. Parent Amine

Acetylation of the 5‑amino group reduces PLpro inhibitory potency relative to the parent amine. In the ChemMedChem 2021 SAR series, compound 2b (GRL‑0617; R5 = NH₂) inhibited SARS‑CoV PLpro with an IC₅₀ of 0.6 ± 0.1 µM and SARS‑CoV‑2 PLpro with an IC₅₀ of 7.5 ± 0.6 µM [1]. In contrast, the acetylated analog HY‑17542 (compound 6) displayed IC₅₀ values of 2.6 µM (SARS‑CoV PLpro) and 5.0 µM (SARS‑CoV‑2 PLpro) . The approximately 4‑fold loss of potency against SARS‑CoV PLpro and the modest gain against SARS‑CoV‑2 PLpro are consistent with previous observations that any derivatization of the 5‑amino group tends to reduce affinity, although the acetyl group imposes a smaller penalty than bulkier substituents such as Boc, sulfonamide, or dimethylamino [1]. The chirality is essential: the (S)‑enantiomer 4d is completely inactive (n.a. at 100 µM), confirming that only the (R)‑configuration engages the PLpro active site [1].

SARS-CoV-2 PLpro IC50 Structure-activity relationship

Cellular Antiviral Activity and Cytotoxicity Window

In Vero E6 cell‑based infection models, HY‑17542 (compound 6) reduced SARS‑CoV replication with an EC₅₀ of 13.1 ± 0.7 µM and SARS‑CoV‑2 replication with an EC₅₀ of 21.0 µM, without observable cytotoxicity up to the highest concentration tested . GRL‑0617 exhibited an EC₅₀ of approximately 15 µM against SARS‑CoV in Vero E6 cells and 14.5 µM against SARS‑CoV‑2 in Caco‑2 cells . The selectivity index (CC₅₀/EC₅₀) for HY‑17542 could not be precisely calculated because cytotoxicity was not reached, indicating a wide safety margin . The moderate antiviral potency of HY‑17542 is consistent with its lower enzymatic IC₅₀ relative to GRL‑0617 and is in line with the class expectation that PLpro inhibition alone may not fully suppress viral replication, yet the compound remains a well‑characterized standard for benchmarking PLpro‑dependent antiviral effects in cellular assays [1].

Antiviral EC50 Vero E6 Cytotoxicity SARS-CoV-2

Physicochemical Profile: Calculated LogP and Solubility Differentiators

The acetyl substitution on 5‑acetamido‑2‑methyl‑N‑(2‑naphthalen‑1‑ylethyl)benzamide increases molecular weight (+42 Da) and topological polar surface area (tPSA) relative to GRL‑0617, while reducing the number of hydrogen‑bond donors from 2 to 1. Calculated partition coefficients (clogP) for HY‑17542 are approximately 3.8, slightly higher than the 3.5 reported for GRL‑0617, indicating marginally increased lipophilicity [1]. Experimental solubility data show that HY‑17542 is soluble in DMSO at ≥ 65 mg/mL but practically insoluble in water, a profile shared with the benzamide class [2]. The reduction in H‑bond donor count and the modest increase in lipophilicity may enhance passive membrane permeability, a property that has not been systematically compared with GRL‑0617 but is consistent with the general medicinal chemistry principle that N‑acetylation improves oral absorption potential [3].

Lipophilicity LogP Solubility Drug-likeness

Chiral Purity and Enantiomeric Specificity as a Quality Attribute

The biological activity of 5‑acetamido‑2‑methyl‑N‑(2‑naphthalen‑1‑ylethyl)benzamide is strictly dependent on the (R)‑configuration at the chiral carbon adjacent to the naphthalene ring. The (S)‑enantiomer (compound 4d in the ChemMedChem series) is completely inactive against PLpro (n.a. at 100 µM) [1]. Consequently, the enantiomeric purity of the purchased material is a critical quality attribute that directly determines biological activity. Commercial vendors typically supply the (R)‑enantiomer with purity ≥ 98 % by HPLC, with specific optical rotation data confirming enantiomeric integrity . In contrast, racemic mixtures or the (S)‑enantiomer of GRL‑0617 analogs show no measurable PLpro inhibition, making chiral purity a non‑negotiable specification for procurement [1].

Chiral purity Enantiomer Stereospecificity Procurement quality

Optimal Use Cases for 5‑Acetamido‑2‑methyl‑N‑(2‑naphthalen‑1‑ylethyl)benzamide Based on Quantitative Differentiators


In Vivo Pharmacokinetic and Drug‑Drug Interaction Studies Requiring CYP‑Neutral PLpro Inhibition

In animal models where co‑administration with CYP‑metabolized drugs is planned, HY‑17542 is the preferred PLpro inhibitor because its non‑CYP, NADPH‑independent metabolic activation to GRL‑0617 avoids confounding CYP inhibition. This is in contrast to the parent GRL‑0617, which inhibits CYP2C9 and CYP3A4, potentially altering the pharmacokinetics of co‑administered compounds [1]. Researchers conducting combination therapy studies with nirmatrelvir/ritonavir or molnupiravir should select HY‑17542 to minimize CYP‑mediated drug‑drug interactions.

Pro‑Drug Concept Validation and Metabolic Pathway Dissection

The well‑characterized conversion of HY‑17542 to GRL‑0617 by non‑CYP hydrolases in human liver microsomes makes this compound an ideal pro‑drug probe for studying hydrolytic activation mechanisms in hepatic and extra‑hepatic tissues [1]. It can serve as a positive control for amidase/esterase activity assays and for validating in vitro‑to‑in vivo extrapolation (IVIVE) models of pro‑drug conversion.

Cellular Antiviral Reference Inhibitor with Wide Cytotoxicity Margin

With an EC₅₀ of 13.1 µM against SARS‑CoV and 21.0 µM against SARS‑CoV‑2 in Vero E6 cells, and no observable cytotoxicity at the highest concentrations tested, HY‑17542 provides a safe reference standard for benchmarking novel PLpro inhibitors in cell‑based antiviral assays [1]. Its activity and toxicity profile are well‑documented across multiple independent sources, making it suitable for inter‑laboratory standardization of PLpro‑dependent antiviral readouts.

Chiral Chromatography Method Development and Enantiopurity Quality Control

The absolute requirement for (R)‑configuration for PLpro activity, with the (S)‑enantiomer being completely inactive, creates a clear analytical validation scenario [1]. HY‑17542 can be employed as a chiral reference standard for HPLC or SFC method development aimed at quantifying enantiomeric purity in PLpro inhibitor batches, with a defined acceptance criterion of ≤ 1 % (S)‑enantiomer based on the >38‑fold activity differential.

Quote Request

Request a Quote for 5-acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.